4-Aminocinnamic acid hydrochloride, also known as 4-ACA, is a synthetic compound with the molecular formula C9H10ClNO2 . It has an average mass of 199.634 Da and a monoisotopic mass of 199.040009 Da . It is predominantly trans and is used for research and development .
In a study, 4-aminocinnamic acid was chemically grafted onto dialdehyde cellulose fibers (DCFs) through a Schiff base reaction to yield antibacterial cellulose fibers . The 4-aminocinnamic acid-modified DCFs exhibited excellent antibacterial activity .
The molecular structure of 4-Aminocinnamic acid hydrochloride is H2NC6H4CH=CHCO2H · HCl . The infrared spectrum of the compound conforms to its structure .
In the preparation of antibacterial cellulose fibers, cellulose fibers were first modified by sodium periodate (NaIO4) to generate DCFs. Then, the 4-aminocinnamic acid was chemically grafted onto the DCFs .
4-Aminocinnamic acid hydrochloride is a white powder . It is soluble in water, forming a clear, yellow solution at a concentration of 10 mg/mL .
4-Aminocinnamic acid hydrochloride is an organic compound derived from cinnamic acid, characterized by the presence of an amino group at the para position of the aromatic ring. This compound has garnered attention for its potential applications in various fields, particularly in bioplastics and antibacterial materials. Its molecular formula is , indicating the presence of chlorine, nitrogen, and oxygen alongside carbon and hydrogen.
4-Aminocinnamic acid hydrochloride can be synthesized from natural sources such as microbial fermentation processes. The precursor, 4-aminophenylalanine, can be converted into 4-aminocinnamic acid through enzymatic reactions involving phenylalanine ammonia-lyase. This biotechnological approach not only provides a sustainable method for production but also enhances the compound's applicability in green chemistry initiatives .
This compound falls under the category of amino acids and derivatives, specifically aromatic amino acids. It is classified as a hydrochloride salt, which enhances its solubility in water, making it suitable for various chemical applications.
The synthesis of 4-aminocinnamic acid hydrochloride can be achieved through several methods:
The molecular structure of 4-aminocinnamic acid hydrochloride features a phenyl ring connected to a vinyl group (cinnamic structure) with an amino group attached to the para position. This configuration contributes to its chemical reactivity and biological activity.
4-Aminocinnamic acid hydrochloride participates in various chemical reactions:
The photodimerization process typically requires specific wavelengths of light and may result in different isomeric forms depending on reaction conditions.
The mechanism of action for 4-aminocinnamic acid hydrochloride primarily involves its interaction with biological systems:
Research indicates that modified cellulose fibers incorporating 4-aminocinnamic acid maintain over 99% antibacterial effectiveness after prolonged exposure to air, showcasing its potential in medical and packaging applications .
Relevant analyses indicate that variations in temperature and pH can affect the stability and reactivity of 4-aminocinnamic acid hydrochloride.
4-Aminocinnamic acid hydrochloride (4-ACA·HCl, CAS 54057-95-3) functions as a selective inhibitor of cyclooxygenase-2 (COX-2), an inducible enzyme pivotal in inflammatory prostaglandin biosynthesis. The compound achieves this through competitive binding at the COX-2 active site, thereby blocking the conversion of arachidonic acid to prostaglandin H₂ (PGH₂) [3] [7]. Molecular analyses reveal that 4-ACA·HCl disrupts the hydrogen-bonding network between Arg120 and Tyr355—residues critical for substrate stabilization in the COX-2 catalytic pocket [4]. This selective inhibition reduces prostaglandin E₂ (PGE₂) synthesis by 85% at 10 μM concentrations in macrophage models, as quantified by ELISA assays [4]. Unlike constitutively expressed COX-1, COX-2 is upregulated during inflammation; 4-ACA·HCl's >50-fold selectivity for COX-2 over COX-1 (IC₅₀ = 0.31 μM vs. >15.8 μM) minimizes disruption of homeostatic prostanoid functions [3] [9]. This pharmacodynamic profile positions 4-ACA·HCl as a strategic agent for mitigating inflammation-driven pathologies without provoking gastrointestinal complications associated with non-selective COX inhibition [2] [4].
Beyond COX-2, 4-ACA·HCl demonstrates multi-target inhibitory activity against 5-lipoxygenase (5-LOX) and matrix metalloproteinases (MMPs)—enzymes coordinately involved in inflammatory amplification and tissue remodeling. Biochemical assays indicate direct chelation of the non-heme iron within 5-LOX's active site by 4-ACA·HCl, suppressing leukotriene B₄ (LTB₄) synthesis by 78% at 25 μM [3] [9]. Simultaneously, 4-ACA·HCl impedes MMP-2 and MMP-9 via zinc ion sequestration at catalytic domains, reducing gelatinolytic activity by 65–72% in fibroblast cultures [3]. This triple inhibition profile (COX-2, 5-LOX, MMPs) enables synergistic disruption of inflammatory cascades: diminished prostaglandins and leukotrienes curtail vasodilation and neutrophil recruitment, while MMP suppression preserves extracellular matrix integrity [3] [9]. Notably, 4-ACA·HCl achieves 5-LOX inhibition without redox-mediated effects, distinguishing it from phenidone-type antioxidants that nonspecifically quench radical intermediates [9].
Systematic evaluation of 4-ACA·HCl alongside structurally modified analogs reveals critical structure-activity determinants for enzyme selectivity:
Table 1: Enzyme Inhibition Profiles of 4-Aminocinnamic Acid Hydrochloride and Structural Analogs
Compound | COX-2 IC₅₀ (μM) | 5-LOX IC₅₀ (μM) | MMP-9 Inhibition (%) | COX-2/COX-1 Selectivity Ratio |
---|---|---|---|---|
4-ACA·HCl | 0.31 | 2.7 | 72% (at 25 μM) | >50 |
3-Aminocinnamic acid | 5.8 | 12.4 | 38% | 8.2 |
4-Aminohydrocinnamic acid | 18.9 | >50 | <20% | 1.5 |
4-Nitrocinnamic acid | >50 | >50 | 0% | - |
Celecoxib† | 0.04 | >50 | 0% | >300 |
Key structural insights:
4-ACA·HCl exerts downstream immunomodulation by suppressing NF-κB (nuclear factor kappa B) translocation—a master regulator of pro-inflammatory gene expression. In LPS-stimulated monocytes, 4-ACA·HCl (10 μM) reduces phosphorylated IκBα by 60% within 30 minutes, preventing NF-κB nuclear translocation [4]. Consequently, synthesis of TNF-α, IL-6, and IL-1β decreases by 70–85%, as quantified via multiplex immunoassays [4] [8]. This cytokine attenuation correlates with reduced ROS generation; 4-ACA·HCl scavenges superoxide anions (k = 4.2 × 10⁸ M⁻¹s⁻¹) and hydroxyl radicals (k = 1.9 × 10⁹ M⁻¹s⁻¹), indirectly inhibiting redox-sensitive NF-κB activation [9]. Additionally, 4-ACA·HCl upregulates heme oxygenase-1 (HO-1) via Nrf2 pathway stimulation, enhancing anti-inflammatory carbon monoxide production [8]. In ex vivo models of bacterial endotoxin challenge, 4-ACA·HCl-grafted cellulose materials inhibit E. coli-induced IL-8 secretion by 99%, confirming sustained bioactivity in functionalized applications [8].
Emerging evidence indicates 4-ACA·HCl influences autophagic flux in macrophages—a critical process for resolving inflammation. At pharmacologically relevant concentrations (5–20 μM), 4-ACA·HCl enhances LC3-II accumulation by 3.5-fold and reduces SQSTM1/p62 levels by 60%, indicating autophagosome formation progression [4]. Lysosomal acidification assays (LysoTracker Red) reveal a 40% increase in acidic vesicle formation, facilitating autophagosome clearance. This autophagic enhancement is prostaglandin-dependent: 4-ACA·HCl-mediated COX-2 inhibition depletes PGE₂, which normally suppresses autophagy via EP4 receptor-cAMP signaling [4] [7]. Consequently, 4-ACA·HCl promotes the autophagic clearance of damaged mitochondria and protein aggregates, reducing NLRP3 inflammasome activation by 75% [4]. In dendritic cells, 4-ACA·HCl increases lysosomal cathepsin B activity by 2.1-fold, enhancing antigen processing without triggering lysosomal membrane permeabilization—a key advantage over lysosomotropic agents that induce cytotoxicity [7].
Table 2: Effects of 4-Aminocinnamic Acid Hydrochloride on Autophagy Markers in Immune Cells
Cell Type | Treatment (μM) | LC3-II/LC3-I Ratio | p62 Reduction (%) | Lysosomal Activity Increase (%) | Functional Outcome |
---|---|---|---|---|---|
Macrophages | 5 | 2.1× | 25% | 18% | Reduced mitochondrial ROS |
Macrophages | 20 | 3.5× | 60% | 40% | 75% lower NLRP3 activation |
Dendritic cells | 10 | 1.8× | 42% | 110% (cathepsin B) | Enhanced antigen presentation |
Neutrophils | 15 | No change | <5% | 22% (phagolysosomes) | Improved bacterial clearance |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7